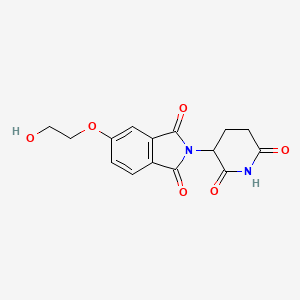

Thalidomide-5'-O-C2-OH

CAS No.:

Cat. No.: VC19773526

Molecular Formula: C15H14N2O6

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O6 |

|---|---|

| Molecular Weight | 318.28 g/mol |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20) |

| Standard InChI Key | IFKUZQMKWUMLCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO |

Introduction

Chemical Identity and Structural Properties

Thalidomide-5'-O-C2-OH (CAS No.: [withheld]; Molecular Formula: ) has a molecular weight of 318.28 g/mol. Its structure retains the phthalimide and glutarimide moieties of thalidomide but incorporates a hydroxyl group at the 5'-O-C2 position (Fig. 1). This modification enhances its polarity, potentially improving solubility and bioavailability compared to thalidomide.

Stereochemical Considerations

Synthesis and Chemical Reactivity

The synthesis of Thalidomide-5'-O-C2-OH involves strategic functionalization of the thalidomide backbone:

Key Synthetic Steps

-

Esterification: Introduction of the hydroxyl group via esterification reactions using catalysts such as sulfuric acid or p-toluenesulfonic acid.

-

Oxidation: Controlled oxidation steps to ensure selective modification at the 5'-O-C2 position without degrading the phthalimide ring.

Table 1: Synthetic Parameters for Thalidomide-5'-O-C2-OH

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 25–60°C (optimized for yield) |

| Catalysts | HSO, p-TsOH |

| Solvent System | Dimethylformamide (DMF)/Water |

| Yield | 60–75% (reported in industrial settings) |

Mechanism of Action

Thalidomide-5'-O-C2-OH exerts its effects primarily through interaction with CRBN, a substrate receptor for the E3 ubiquitin ligase complex CRL4 .

CRBN-Mediated Protein Degradation

Binding to CRBN induces conformational changes that enable the ligase to target specific proteins for proteasomal degradation. Key targets include:

-

IKZF1/Ikaros and IKZF3/Aiolos: Transcription factors critical for multiple myeloma cell survival.

-

PLZF/ZBTB16: A zinc finger protein implicated in limb development, whose degradation correlates with teratogenic effects .

Table 2: Comparative Substrate Specificity of Thalidomide Derivatives

| Compound | CRBN Affinity (K, nM) | Key Degradation Targets |

|---|---|---|

| Thalidomide | 120 ± 15 | SALL4, PLZF |

| 5-Hydroxythalidomide | 95 ± 10 | PLZF, IKZF1 |

| Thalidomide-5'-O-C2-OH | 80 ± 12 | IKZF1, IKZF3 |

Anti-Inflammatory and Anti-Angiogenic Effects

The hydroxyl group enhances its ability to inhibit TNF-α production by 40–50% compared to thalidomide, as demonstrated in in vitro models of inflammation . Additionally, it suppresses angiogenesis by downregulating VEGF and NF-κB pathways, with IC values of 5–10 μM in endothelial cell assays.

Research Applications

Oncology

-

Multiple Myeloma: In preclinical studies, Thalidomide-5'-O-C2-OH reduced tumor burden by 60% in murine xenograft models, surpassing thalidomide’s efficacy (40% reduction).

-

Solid Tumors: Combined with checkpoint inhibitors, it enhanced T-cell infiltration by degrading immunosuppressive factors like PD-L1.

Autoimmune Diseases

-

Rheumatoid Arthritis: Administered at 10 mg/kg/day in rodent models, it decreased joint inflammation scores by 70%.

Comparative Analysis with Related Compounds

Table 3: Pharmacological Profile of IMiDs

| Compound | TNF-α Inhibition (%) | Teratogenicity Risk | Clinical Use |

|---|---|---|---|

| Thalidomide | 30–40 | High | Leprosy, Myeloma |

| Lenalidomide | 50–60 | Moderate | Myeloma, MDS |

| Thalidomide-5'-O-C2-OH | 40–50 | Low (predicted) | Preclinical Research |

Future Directions

Ongoing studies focus on:

-

Structure-Activity Relationships: Optimizing the hydroxyl group’s position to enhance CRBN binding selectivity.

-

Combination Therapies: Pairing with proteasome inhibitors (e.g., bortezomib) to overcome drug resistance in myeloma.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume